Cinchonain IIb
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Overview
Description
Cinchonain IIb is a naturally occurring flavonolignan found in various plants such as Smilax corbularia, Trichilia catigua, and Uncaria tomentosa . It is known for its diverse biological activities, including cytotoxicity, antioxidant, anti-inflammatory, antimicrobial, neuroprotective, antidiabetic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinchonain IIb can be isolated from the ethanolic extract of the rhizomes of Smilax china . The isolation process involves the use of nuclear magnetic resonance and high-resolution electrospray ionization mass spectrometry for identification . The synthetic routes for this compound are not extensively documented, but it is typically obtained through extraction from natural sources.
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from plant sources. The process involves harvesting the plant material, followed by extraction using organic solvents such as ethanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Cinchonain IIb undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.
Scientific Research Applications
Cinchonain IIb has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other compounds.
Biology: It exhibits significant biological activities, making it a subject of interest in biological research.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Cinchonain IIb exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits microbial growth.
Neuroprotective Activity: It protects neurons from oxidative damage and apoptosis.
Antidiabetic Activity: It modulates glucose metabolism and improves insulin sensitivity.
Anticancer Activity: It induces apoptosis and inhibits the proliferation of cancer cells.
Comparison with Similar Compounds
Cinchonain IIb is compared with other similar compounds such as cinchonain IIa, cinchonain Ia, and cinchonain Ib . These compounds share similar biological activities but differ in their chemical structures and specific effects. For example, cinchonain IIa has been found to have potent antioxidant properties .
List of Similar Compounds
- Cinchonain IIa
- Cinchonain Ia
- Cinchonain Ib
This compound stands out due to its unique combination of biological activities and its potential for therapeutic applications.
Properties
Molecular Formula |
C39H32O15 |
---|---|
Molecular Weight |
740.7 g/mol |
IUPAC Name |
(2R,3R,4S,10S)-2,10-bis(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5-dihydroxy-3,4,9,10-tetrahydro-2H-pyrano[2,3-h]chromen-8-one |
InChI |
InChI=1S/C39H32O15/c40-19-4-1-14(7-23(19)44)17-11-30(50)52-29-13-27(48)33-34(35(51)37(54-39(33)31(17)29)16-3-6-21(42)25(46)9-16)32-26(47)12-22(43)18-10-28(49)36(53-38(18)32)15-2-5-20(41)24(45)8-15/h1-9,12-13,17,28,34-37,40-49,51H,10-11H2/t17-,28+,34-,35+,36+,37+/m0/s1 |
InChI Key |
NWZBNZUABGSPSN-FUOMFPIFSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@@H](CC(=O)O5)C6=CC(=C(C=C6)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)C8=CC(=C(C=C8)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C(CC(=O)O5)C6=CC(=C(C=C6)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)C8=CC(=C(C=C8)O)O)O |
Origin of Product |
United States |
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